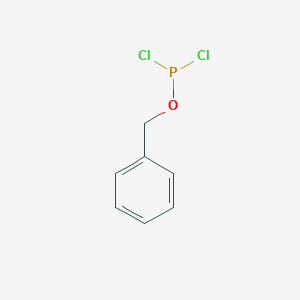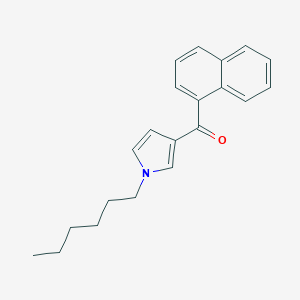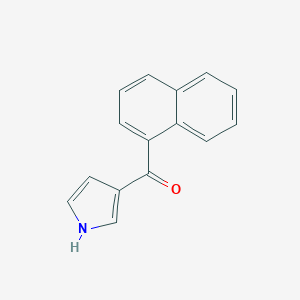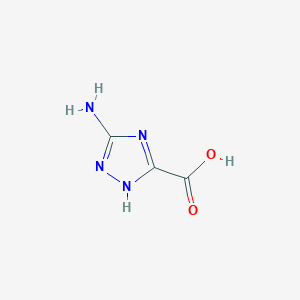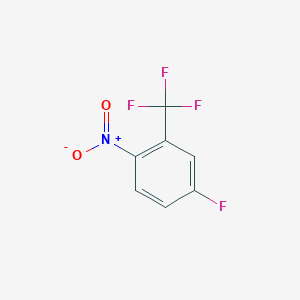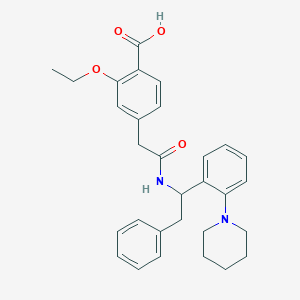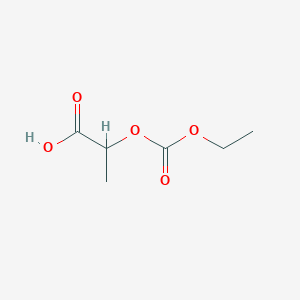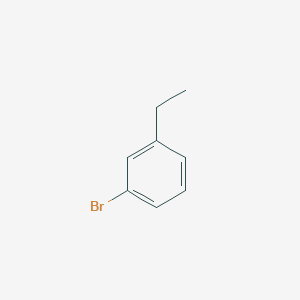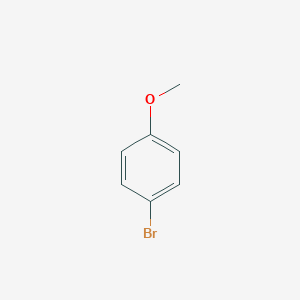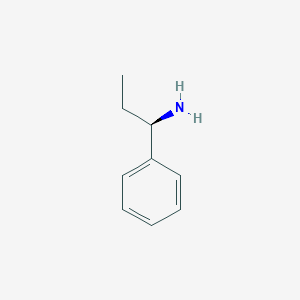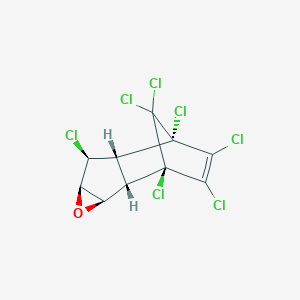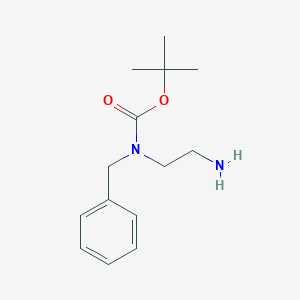
tert-Butyl (2-aminoethyl)(benzyl)carbamate
Descripción general
Descripción
Tert-Butyl (2-aminoethyl)(benzyl)carbamate is a chemical compound that is an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is characterized by the presence of tert-butyl and benzyl groups attached to a carbamate moiety, which is a functional group derived from carbamic acid. This compound is involved in several chemical reactions and has been studied for its potential applications in organic synthesis and material science .
Synthesis Analysis
The synthesis of tert-butyl (2-aminoethyl)(benzyl)carbamate derivatives has been explored in various studies. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbony
Aplicaciones Científicas De Investigación
Metalation and Alkylation Reactions
Tert-Butyl carbamate derivatives, including tert-Butyl (2-aminoethyl)(benzyl)carbamate, are explored for their potential in metalation and alkylation reactions. Such reactions are crucial in organic synthesis, especially in the formation of α-functionalized α-amino silanes, which have diverse applications in chemical synthesis (Sieburth, Somers, & O'hare, 1996).
Transformations of Amino Protecting Groups
The compound's derivatives are used in the transformation of amino protecting groups. For example, the N-tert-butyldimethylsilyloxycarbonyl group (a silyl carbamate) is synthesized from tert-butyl carbamates and is integral in organic chemistry for protecting amino groups during synthesis (Sakaitani & Ohfune, 1990).
Synthesis of Antioxidants
Tert-Butyl (2-aminoethyl)(benzyl)carbamate derivatives are utilized in the synthesis of new monomeric antioxidants. These antioxidants, containing hindered phenol groups, are significant in enhancing the stability of polymers like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Synthesis of Carbamate Derivatives
Research in crystallography and molecular structure often involves the synthesis of various carbamate derivatives. Tert-Butyl (2-aminoethyl)(benzyl)carbamate plays a role in these syntheses, contributing to the understanding of molecular interactions and crystal packing in organic compounds (Das et al., 2016).
Deprotection in Organic Synthesis
In organic synthesis, tert-butyl carbamates are used for deprotection reactions. Aqueous phosphoric acid has been found effective for deprotecting tert-butyl carbamates under mild conditions, preserving the stereochemical integrity of substrates, which is crucial in the synthesis of complex organic molecules (Li et al., 2006).
Propiedades
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJZHRLYRSRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375439 | |
| Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminoethyl)(benzyl)carbamate | |
CAS RN |
152193-00-5 | |
| Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2-aminoethyl)(benzyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



